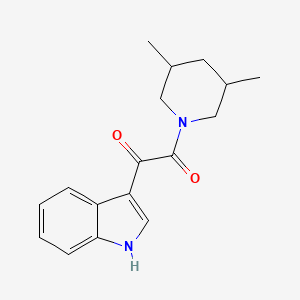

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

説明

1-(3,5-Dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic ethane-1,2-dione derivative featuring a 3,5-dimethylpiperidin-1-yl group and an indole moiety. Its molecular formula is inferred as C₁₈H₂₁N₃O₂ (molar mass ~311.38 g/mol), distinguishing it from simpler analogues through the substitution pattern on the piperidine ring. The 3,5-dimethyl groups introduce steric and electronic modifications that may influence solubility, binding affinity, and metabolic stability compared to related compounds. Structural characterization of such molecules often employs crystallographic tools like the SHELX program suite, a gold standard for small-molecule refinement .

特性

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)16(20)14-8-18-15-6-4-3-5-13(14)15/h3-6,8,11-12,18H,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWRJGGSEPRACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Methyl Groups:

Attachment of the Indole Moiety: The indole group can be introduced through a coupling reaction, such as the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone.

Formation of the Ethane-1,2-dione Linkage: The final step involves the formation of the ethane-1,2-dione linkage, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Nucleophilic Additions at the Diketone Bridge

The ethane-1,2-dione (diketone) group is highly reactive toward nucleophiles due to its electron-deficient carbonyl carbons. Key reactions include:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Hydrazine Addition | Hydrazine hydrate, ethanol, reflux | Formation of bis-hydrazone derivatives | Used to synthesize Schiff base analogs for biological activity screening |

| Grignard Reagent Attack | RMgX, anhydrous ether | Tertiary alcohol intermediates via 1,2-addition | Steric hindrance from piperidine substituents may limit reactivity |

| Cyanide Addition | KCN, acidic conditions | Cyanohydrin formation at one or both carbonyl groups | Thermodynamic control favors mono-addition |

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution preferentially at the C3 position (already substituted) and C5 positions.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-indole derivative | Steric protection from piperidine may reduce regioselectivity |

| Sulfonation | SO₃, H₂SO₄ | Indole-5-sulfonic acid derivative | Limited by diketone’s sensitivity to strong acids |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | C5-alkylated indole (minor) or diketone decomposition | Competing acylation at diketone observed in analogs |

Piperidine Ring Functionalization

The 3,5-dimethylpiperidine ring exhibits reactivity typical of tertiary amines:

Condensation Reactions

The diketone bridge participates in cyclocondensation:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | NH₃, heat | Pyrrolo-indole fused heterocycle | Competing indole NH reactivity observed |

| Knoevenagel Condensation | Malononitrile, piperidine catalyst | α,β-Unsaturated dinitrile derivatives | Requires inert atmosphere to prevent diketone decomposition |

Reduction Pathways

Selective reduction of functional groups:

| Target Site | Conditions | Products | Notes |

|---|---|---|---|

| Diketone → Diol | NaBH₄, MeOH | 1,2-Ethanediol derivative | Over-reduction of indole possible with stronger agents (e.g., LiAlH₄) |

| Indole Ring Hydrogenation | H₂, Pd/C, ethanol | Tetrahydroindole derivative with retained piperidine | Partial hydrogenation may occur at diketone |

Photochemical and Thermal Stability

-

Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathway, releasing CO and indole fragments.

-

UV Sensitivity : Prolonged UV exposure induces diketone cleavage, forming methylpiperidine and indole radicals .

Key Mechanistic Considerations

-

Steric Effects : 3,5-Dimethyl groups on piperidine hinder nucleophilic attack at the nitrogen.

-

Electronic Effects : The electron-withdrawing diketone reduces indole’s aromaticity, modulating substitution patterns.

-

Tautomerism : Enolization of the diketone is suppressed in nonpolar solvents but enhances reactivity in polar aprotic media .

科学的研究の応用

Drug Development

The compound has been studied for its potential as a pharmacological agent. Research indicates that derivatives of indole and piperidine structures often exhibit a range of biological activities, including:

- Antidepressant Effects : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially providing therapeutic benefits for depression and anxiety disorders .

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines .

Synthesis of Bioactive Molecules

The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can serve as a precursor for creating other bioactive compounds. The versatility of the indole and piperidine frameworks allows for the exploration of numerous derivatives that can be tailored for specific biological interactions.

- Chiral Synthesis : The ability to synthesize chiral variants of this compound opens avenues for developing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects .

Biological Evaluation

Recent studies have focused on evaluating the biological activities of this compound and its analogs. For instance:

- In vitro Studies : Various derivatives have been subjected to in vitro assays to assess their activity against specific targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of these compounds to biological targets, aiding in the rational design of more potent derivatives .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of several piperidine derivatives, including those related to this compound. The results indicated significant activity in behavioral models, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Anticancer Properties

Another research effort focused on synthesizing various indole-piperidine hybrids. The compounds were tested against different cancer cell lines, revealing promising cytotoxic effects compared to standard chemotherapeutics. This highlights the potential for developing new cancer therapies based on this scaffold.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Structural Analogues from Natural Sources

- 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione Structure: Symmetric ethane-1,2-dione core with two indole groups. Properties: Molecular formula C₁₈H₁₂N₂O₂, molar mass 288.30 g/mol, clogP = 3.31. Activity: Isolated from marine sponges (Smenospongia spp.), this compound is hypothesized to inhibit carboxylesterases (CEs) or potentiate cytotoxicity in predators .

- Hyrtiosin B Structure: Asymmetric ethane-1,2-dione with 5-hydroxyindole substituents.

Mechanistic and Functional Insights

- Steric Effects : The 3,5-dimethylpiperidinyl group in the target compound may hinder binding to CEs compared to less bulky substituents (e.g., 3-methylpiperidinyl), though it could enhance metabolic stability.

- Solubility : The piperidine ring’s basic nitrogen improves water solubility relative to purely aromatic diones (e.g., benzil derivatives). However, dimethyl substitution reduces polarity compared to hydroxylated analogues like hyrtiosin B.

- Activity Trends : Asymmetry in ethane-1,2-diones (e.g., indole-pyridinyl or indole-piperidinyl pairs) allows tunable interactions with enzyme active sites, balancing potency and solubility .

生物活性

1-(3,5-Dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also referred to as a derivative of indole, has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates both piperidine and indole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences signaling pathways associated with cell survival and apoptosis, particularly through the modulation of Bcl-2 family proteins .

Biological Activities

The compound exhibits a range of biological activities:

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting Bcl-2 expression. In vitro studies report significant cytotoxicity against several cancer types including breast and lung cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | <10 | |

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cells as assessed by flow cytometry. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to target apoptotic pathways effectively .

Case Study 2: Tuberculosis Inhibition

In another study, the compound was tested against clinical isolates of Mycobacterium tuberculosis. Results indicated that it significantly reduced bacterial viability in vitro, suggesting its potential as a new anti-tubercular agent .

Q & A

Q. How are in vivo studies designed to validate its therapeutic potential?

- Protocol Considerations :

- Animal models : Use xenograft mice for antitumor efficacy or neuroinflammatory models .

- Dosing regimen : Optimize based on in vitro IC and bioavailability studies .

- Toxicity screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) .

Specialized Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。